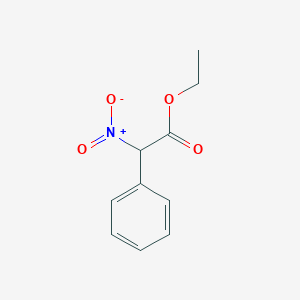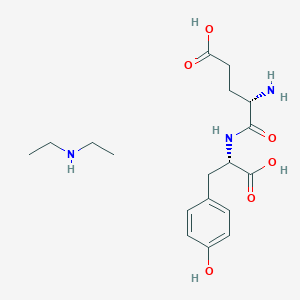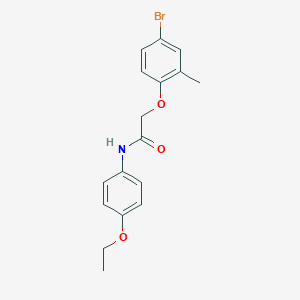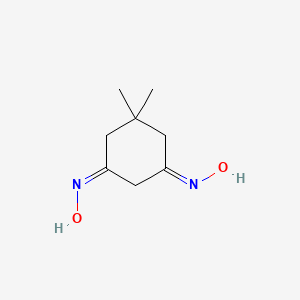![molecular formula C18H13N5O2S2 B14798903 5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)
5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that features a benzothiazole moiety, a phenylhydrazone linkage, and a pyrimidinedione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by treating 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Hydrazone Formation: The benzothiazole derivative is then reacted with a hydrazine derivative to form the phenylhydrazone linkage.
Cyclization to Form Pyrimidinedione: The final step involves the cyclization of the intermediate with thiourea under basic conditions to yield the pyrimidinedione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding amine.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the thioxo group.
Reduction: Amino derivatives of the hydrazone linkage.
Substitution: Halogenated benzothiazole derivatives.
科学的研究の応用
5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and nonlinear optics.
Biological Studies: Its interactions with various biological targets are studied to understand its potential as a therapeutic agent.
作用機序
The mechanism of action of 5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
1,3-Benzothiazole: A simpler analog that lacks the hydrazone and pyrimidinedione moieties.
2-Mercaptobenzothiazole: Another related compound with a thiol group instead of the thioxo group.
Uniqueness
5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its combination of a benzothiazole moiety, a phenylhydrazone linkage, and a pyrimidinedione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H13N5O2S2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
6-hydroxy-5-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C18H13N5O2S2/c1-9-2-7-12-13(8-9)27-17(19-12)10-3-5-11(6-4-10)22-23-14-15(24)20-18(26)21-16(14)25/h2-8H,1H3,(H3,20,21,24,25,26) |
InChIキー |
UFAWXQSXFRUOBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(NC(=S)NC4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B14798821.png)

![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)
![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)
![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)


![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)

![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)

![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)

